(2-(Benzyloxy)-3-methoxyphenyl)methanamine hydrochloride
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Overview
Description
(2-(Benzyloxy)-3-methoxyphenyl)methanamine hydrochloride is a chemical compound with the molecular formula C15H17NO2·HCl. It is a derivative of phenylmethanamine, featuring benzyloxy and methoxy substituents on the phenyl ring. This compound is primarily used in research settings and has various applications in chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Benzyloxy)-3-methoxyphenyl)methanamine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-hydroxy-3-methoxybenzaldehyde and benzyl bromide.
Formation of Benzyloxy Intermediate: The first step involves the reaction of 2-hydroxy-3-methoxybenzaldehyde with benzyl bromide in the presence of a base like potassium carbonate to form the benzyloxy intermediate.
Reduction to Methanamine: The benzyloxy intermediate is then reduced using a reducing agent such as sodium borohydride to yield (2-(Benzyloxy)-3-methoxyphenyl)methanamine.
Formation of Hydrochloride Salt: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-(Benzyloxy)-3-methoxyphenyl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can further modify the functional groups on the phenyl ring.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while substitution can introduce halogen atoms or other functional groups onto the aromatic ring.
Scientific Research Applications
(2-(Benzyloxy)-3-methoxyphenyl)methanamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (2-(Benzyloxy)-3-methoxyphenyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyloxy and methoxy groups on the phenyl ring can influence the compound’s binding affinity and selectivity for these targets. The exact pathways and molecular interactions are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
(2-(Benzyloxy)phenyl)methanamine hydrochloride: Lacks the methoxy group, which can affect its chemical properties and biological activities.
(2-Methoxyphenyl)methanamine hydrochloride: Lacks the benzyloxy group, leading to different reactivity and applications.
(3-Methoxyphenyl)methanamine hydrochloride: Similar structure but with the methoxy group in a different position, affecting its interactions and uses.
Uniqueness
(2-(Benzyloxy)-3-methoxyphenyl)methanamine hydrochloride is unique due to the presence of both benzyloxy and methoxy groups on the phenyl ring. This combination of substituents can enhance its reactivity and binding properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(3-methoxy-2-phenylmethoxyphenyl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2.ClH/c1-17-14-9-5-8-13(10-16)15(14)18-11-12-6-3-2-4-7-12;/h2-9H,10-11,16H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDLRFQRWGFHZLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OCC2=CC=CC=C2)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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